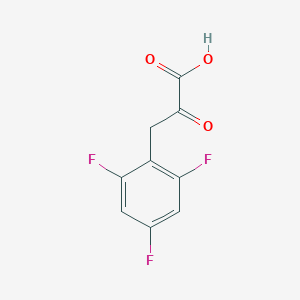2-Oxo-3-(2,4,6-trifluorophenyl)propanoic acid
CAS No.:
Cat. No.: VC18225765
Molecular Formula: C9H5F3O3
Molecular Weight: 218.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H5F3O3 |
|---|---|
| Molecular Weight | 218.13 g/mol |
| IUPAC Name | 2-oxo-3-(2,4,6-trifluorophenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H5F3O3/c10-4-1-6(11)5(7(12)2-4)3-8(13)9(14)15/h1-2H,3H2,(H,14,15) |
| Standard InChI Key | IGYHEXKXTMUQPA-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1F)CC(=O)C(=O)O)F)F |
Introduction
Chemical Structure and Molecular Properties
2-Oxo-3-(2,4,6-trifluorophenyl)propanoic acid (molecular formula: C₉H₅F₃O₃) features a propanoic acid backbone substituted with a keto group at the second carbon and a 2,4,6-trifluorophenyl ring at the third carbon (Figure 1). The trifluorophenyl group introduces significant electronegativity and steric effects, influencing reactivity and intermolecular interactions. The fluorine atoms at the 2, 4, and 6 positions create a symmetric substitution pattern, which enhances thermal stability and resistance to enzymatic degradation compared to asymmetrically fluorinated analogs .
Key Structural Features:
-
Keto Group (C=O): Enhances electrophilicity at the α-carbon, facilitating nucleophilic addition reactions.
-
Trifluorophenyl Ring: Imparts lipophilicity and electron-withdrawing effects, critical for binding to hydrophobic pockets in biological targets .
-
Carboxylic Acid (-COOH): Enables salt formation, solubility modulation, and hydrogen-bonding interactions.
The compound’s molecular weight is 228.13 g/mol, with a calculated partition coefficient (LogP) of 1.82, indicating moderate lipophilicity . Spectroscopic characterization would typically include:
-
¹H NMR: A singlet for the three equivalent fluorine atoms (δ 7.2–7.5 ppm) and a downfield-shifted proton adjacent to the keto group (δ 3.8–4.2 ppm).
-
¹³C NMR: Peaks for the carbonyl carbons (C=O at δ 170–180 ppm) and aromatic carbons (δ 110–130 ppm) .
Synthesis and Reaction Pathways
While no direct synthesis reports for 2-oxo-3-(2,4,6-trifluorophenyl)propanoic acid exist, analogous compounds provide viable routes. A common strategy involves Friedel-Crafts acylation or Knoevenagel condensation to introduce the keto and aryl groups.
Friedel-Crafts Acylation Route
-
Starting Material: 2,4,6-Trifluorobenzene and propiolic acid.
-
Reagents: Lewis acid catalysts (e.g., AlCl₃) facilitate electrophilic aromatic substitution.
-
Mechanism: The keto group is introduced via acylation, followed by oxidation to the carboxylic acid .
Knoevenagel Condensation
-
Reactants: 2,4,6-Trifluorobenzaldehyde and malonic acid.
-
Conditions: Piperidine catalyst in ethanol under reflux.
-
Outcome: Forms the α,β-unsaturated intermediate, which is hydrogenated and oxidized to yield the target compound .
Example Synthesis of a Related Compound:
A 91% yield was achieved for 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid using dichloromethane, oxalyl chloride, and triethylamine . Adapting this method, replacing 2,4,5-trifluorophenyl with 2,4,6-trifluorophenyl precursors could yield the desired product.
Physicochemical and Spectroscopic Data
Table 1: Comparative Properties of Trifluorophenyl Propanoic Acid Derivatives
*Predicted values using computational tools (e.g., ChemAxon).
Biological Activity and Applications
Material Science Applications
-
Liquid Crystals: The symmetric fluorine substitution improves thermal stability and mesophase range.
-
Polymer Additives: Enhances UV resistance and reduces flammability in polyesters .
Future Research Directions
-
Synthetic Optimization: Develop catalytic asymmetric routes to access enantiopure forms for chiral drug synthesis.
-
Targeted Drug Delivery: Conjugate with nanoparticles to enhance bioavailability.
-
Computational Modeling: Predict binding modes with SARS-CoV-2 main protease using molecular docking.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume